![molecular formula C10H10N4O2S B1308755 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile CAS No. 299920-42-6](/img/structure/B1308755.png)

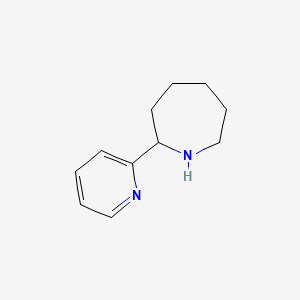

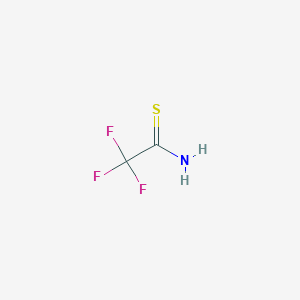

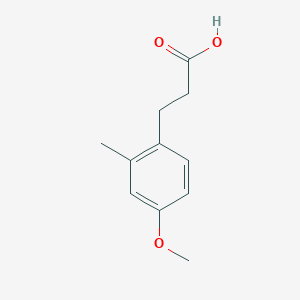

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile is a derivative of hydrazino propanenitrile with a benzisothiazolyl substituent. It is related to various compounds that have been studied for their biological activities, such as the inhibition of immune complex-induced inflammation . These compounds have been found to be effective in reducing exudate volume and white blood cell accumulation in pleural tests, with a pattern of activity similar to hydrocortisone .

Synthesis Analysis

The synthesis of related benzothiazolyl compounds has been reported through different routes. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, was prepared by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods provide a basis for the synthesis of various hydrazino propanenitrile derivatives, which can be further modified to produce a range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile has been studied using crystallography and density functional theory (DFT). For example, a related dihydrobenzothiazine compound exhibited a folded structure about the S1⋯N1 axis, forming inversion dimers in the crystal . Such structural analyses are crucial for understanding the conformation and potential reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of benzothiazolyl compounds has been explored through various chemical reactions. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts led to the formation of hydrazones, which could undergo intramolecular cyclization to produce different heterocyclic derivatives . Additionally, hydrazino derivatives have been synthesized by heating chloro-triazino benzothiazole with hydrazine hydrate, leading to decarbonylation and ring contraction . These reactions demonstrate the versatility of benzothiazolyl compounds in synthesizing a wide array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolyl hydrazino propanenitrile derivatives have been characterized by determining their octanol-water partition coefficients (log P) and dissociation constants (pKa). Quantitative structure–activity relationships (QSAR) studies have shown significant correlations between these properties and the biological activity of the compounds . The presence of smaller substituents and electron-withdrawing groups at certain positions can influence the potency of these compounds as inhibitors of immune complex-induced inflammation .

Scientific Research Applications

Inflammatory Response Inhibition

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile derivatives have been explored for their potential to inhibit inflammatory responses, particularly those induced by immune complexes. These derivatives have demonstrated effectiveness in reducing exudate volume and accumulation of white blood cells in rat models, similar to the activity of hydrocortisone but distinct from that of indomethacin. Structure-activity relationship studies have highlighted the critical role of the nitrogen in the hydrazino group, which must be electron-rich to maintain activity, while modifications at other sites had minimal impact on activity (Haviv et al., 1988).

Anti-Microbial Activity

Compounds synthesized from commercially available sodium saccharin, which include the core structure of 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile, have shown moderate to significant anti-microbial properties. Microwave-assisted synthesis facilitated the creation of these compounds, and the presence of greater lipophilicity, particularly in N-methyl analogues, correlated with enhanced anti-bacterial activity (Ahmad et al., 2011).

Quantum Chemistry and Crystallography

Research into the structure and photochemical properties of related compounds has been extensive. One study focused on a compound with a similar benzisothiazole dioxido group, which existed in various isomeric forms and underwent significant photochemical transformations under UV irradiation in a solid argon matrix. This research opens up new avenues for understanding the photochemistry of such compounds and their potential applications in materials science (Ismael et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,1-dioxido-1,2-benzisothiazol derivatives, have been studied . These compounds often interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of this compound is not directly available from the current resources. Typically, hydrazino and propanenitrile groups in a molecule may suggest potential reactivity with certain biological targets, possibly through mechanisms such as redox reactions or nucleophilic substitutions. Without specific experimental data, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The exact biochemical pathways affected by this compound are not specified in the available resources. Compounds with similar structures may influence a variety of biochemical pathways, depending on their specific targets. The downstream effects can range from changes in cellular signaling to alterations in metabolic processes .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can facilitate or hinder its absorption and distribution .

Result of Action

The effects would depend on the specific biological targets of the compound and how it interacts with them .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWPXOGAOERPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

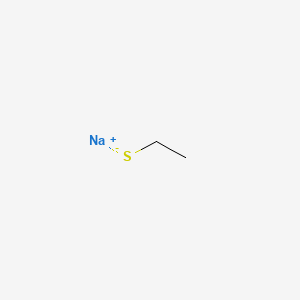

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

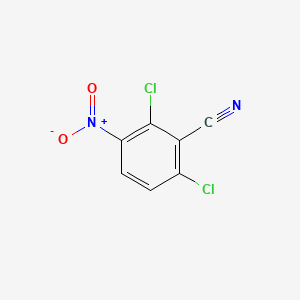

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

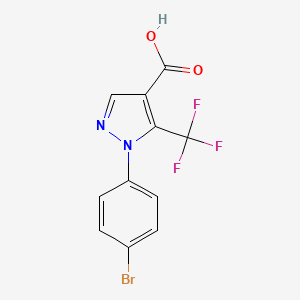

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)